2-phenyl-1H-indole-5-carboximidamide
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Overview
Description
2-phenyl-1H-indole-5-carboximidamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core with a phenyl group at the 2-position and a carboximidamide group at the 5-position, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-indole-5-carboximidamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: A parent compound with similar structural features but lacking the carboximidamide group.
2-(2-methylphenyl)-1H-indole-5-carboximidamide: A derivative with a methyl group at the 2-position.
Uniqueness
2-phenyl-1H-indole-5-carboximidamide is unique due to the presence of the carboximidamide group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its potential as a therapeutic agent and differentiates it from other indole derivatives .
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenyl-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C15H13N3/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |
InChI Key |
SMRYKYHBQOCNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N |
Origin of Product |
United States |
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